![molecular formula C8H14ClN3O2 B1412921 (7S,8aS)-7-氨基-2-甲基六氢吡咯并[1,2-a]嘧啶-1,4-二酮盐酸盐 CAS No. 1881275-83-7](/img/structure/B1412921.png)

(7S,8aS)-7-氨基-2-甲基六氢吡咯并[1,2-a]嘧啶-1,4-二酮盐酸盐

描述

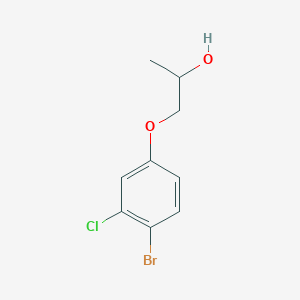

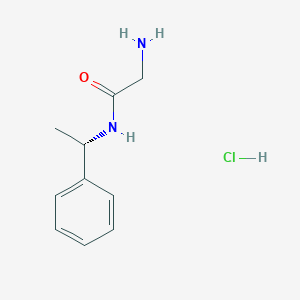

“(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride” is a nitrogen-containing heterocyclic compound . It has been isolated from marine bacteria Bacillus tequilensis MSI45 and has shown potent antimicrobial and antioxidant activity against Staphylococcus aureus .

Synthesis Analysis

The compound has been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one instance, it was produced by Bacillus tequilensis MSI45 and was purified using silica gel column chromatography and high-performance liquid chromatography .Molecular Structure Analysis

The compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . Its molecular formula is C7H11N3O2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.64 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

抗肿瘤活性

吡咯并嘧啶衍生物已被证明对各种癌细胞系表现出优异的抗肿瘤活性。 例如,此类化合物中的某些化合物已显示出对A549(肺癌)、MCF-7(乳腺癌)和HeLa(宫颈癌)细胞系具有显着的抑制作用 .

激酶抑制

这些化合物还具有激酶抑制能力,这在调节细胞功能中至关重要。 激酶抑制剂通常用于癌症治疗,以阻断某些促进癌细胞生长和存活的激酶酶 .

抗菌剂

吡咯并嘧啶衍生物已从海洋海绵和其他来源中分离出来,作为潜在的抗菌剂。 它们对耐多药菌株(如金黄色葡萄球菌)表现出活性 .

抗氧化特性

一些吡咯并嘧啶衍生物具有抗氧化特性,这在保护细胞免受氧化应激方面可能是有益的,并且可能在氧化损伤是因素的疾病中具有治疗应用 .

合成方法

用于创建吡咯并嘧啶衍生物的合成方法也是研究领域的兴趣所在。 有效的合成方法可以导致生产这些化合物用于各种生物活性 .

化学合成

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . The downstream effects would depend on the specific pathways involved and the biological context.

Result of Action

It has been reported that a compound with a similar structure exhibits strong antioxidant activity . This suggests that (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride could potentially act as a preventive agent against free-radical associated diseases .

实验室实验的优点和局限性

HMPH has a number of advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and manipulate. In addition, it has been shown to possess a wide range of biological activities, making it a useful tool for studying the effects of various biological pathways. However, there are some limitations for using HMPH in laboratory experiments. For example, HMPH is not stable in aqueous solutions, so it must be stored and handled carefully. In addition, HMPH has not been extensively studied, so its effects on certain biological pathways are still not fully understood.

未来方向

The potential applications of HMPH are still being explored. Future research should focus on understanding the mechanism of action of HMPH and its effects on different biological pathways. In addition, further research should focus on developing new methods for synthesizing HMPH and improving its stability in aqueous solutions. Finally, further research should focus on developing new therapeutic applications for HMPH and exploring its potential as a drug target.

属性

IUPAC Name |

(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;/h5-6H,2-4,9H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVDOFINUKZJKV-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2CC(CC2C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)

![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)